Kinome‑Wide Selectivity: >1,000‑Fold Discrimination Against PI3K and 76 Other Kinases
Unlike many dual PI3K/mTOR inhibitors (e.g., PF‑04691502, PKI‑587, GSK2126458) that potently suppress both kinases, KU‑0063794 exhibits profound selectivity for mTOR. In cell‑free kinase assays, KU‑0063794 displays an IC₅₀ of ~10 nM against mTORC1/C2, yet shows no inhibition of class I PI3K isoforms (p110α, β, δ, γ) or 76 other protein and lipid kinases at concentrations 1,000‑fold higher (>10 μM) [1]. In stark contrast, PF‑04691502 inhibits PI3K isoforms with Ki values of 1.6–2.1 nM and mTOR with a Ki of 16 nM, representing a PI3K/mTOR selectivity ratio of <10 . Similarly, PKI‑587 exhibits sub‑nanomolar IC₅₀ values against both PI3K (0.4 nM for p110α) and mTOR (1.6 nM) . This selectivity profile establishes KU‑0063794 as a superior tool for dissecting mTOR‑specific functions without confounding PI3K pathway interference.
| Evidence Dimension | Kinase selectivity (mTOR vs. PI3K) |
|---|---|
| Target Compound Data | mTOR IC₅₀: ~10 nM; PI3K inhibition: none at 10,000 nM |
| Comparator Or Baseline | PF‑04691502 (dual PI3K/mTOR inhibitor): PI3K Ki: 1.6–2.1 nM; mTOR Ki: 16 nM |
| Quantified Difference | >1,000‑fold selectivity for mTOR vs. <10‑fold for PF‑04691502 |
| Conditions | Cell‑free kinase assays with recombinant enzymes |
Why This Matters
Researchers requiring exclusive mTOR inhibition without PI3K crosstalk must select KU‑0063794; use of a dual inhibitor would confound pathway‑specific analyses.
- [1] Garcia-Martinez, J. M., et al. (2009). Ku‑0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR). Biochemical Journal, 421(1), 29–42. View Source
